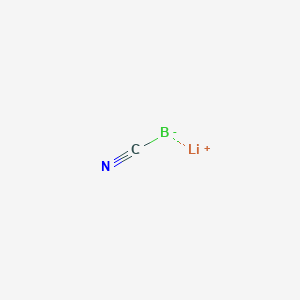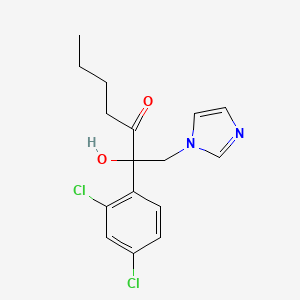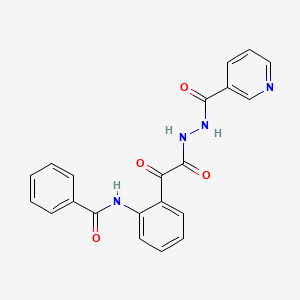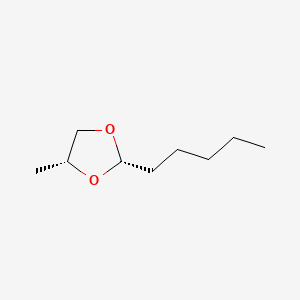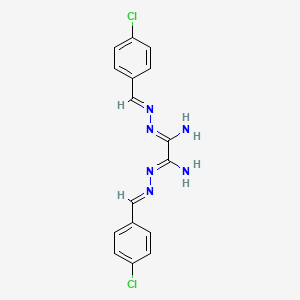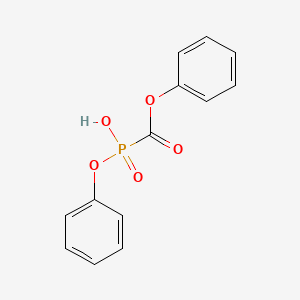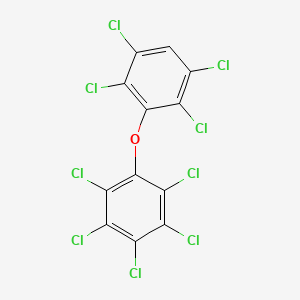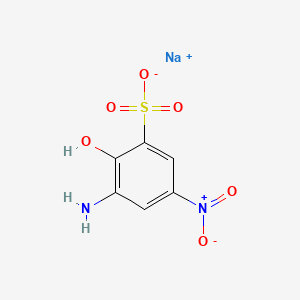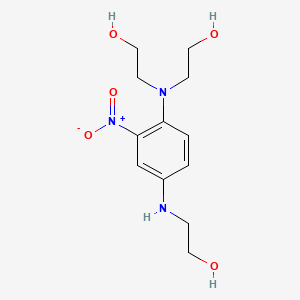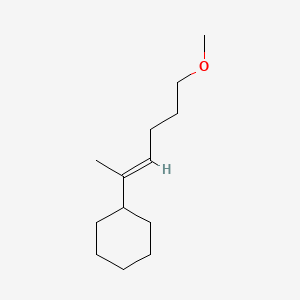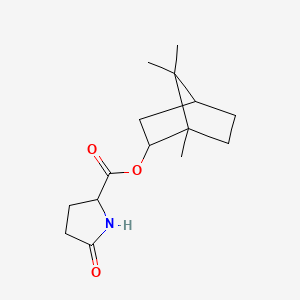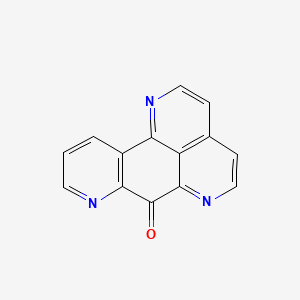
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate is an organic compound that belongs to the class of diazenecarboxylates. This compound is characterized by the presence of an ethyl ester group, an acetyloxy group, and a diazenecarboxylate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate typically involves the reaction of ethyl diazenecarboxylate with an appropriate acetyloxy-substituted precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and may require the presence of a catalyst or a base to facilitate the reaction. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and advanced purification techniques, such as chromatography or crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the diazenecarboxylate moiety to amines or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate involves its interaction with specific molecular targets. The diazenecarboxylate moiety can participate in redox reactions, while the acetyloxy group can undergo hydrolysis or substitution. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl diazenecarboxylate: A simpler analog without the acetyloxy group.
Methyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate: A similar compound with a methyl ester group instead of an ethyl ester.
Ethyl 2-(1-hydroxy-1-methylethyl)diazenecarboxylate: A related compound with a hydroxy group instead of an acetyloxy group.
Uniqueness
This compound is unique due to the presence of both the acetyloxy and diazenecarboxylate groups, which confer distinct reactivity and potential applications. Its structural features allow for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
6971-81-9 |
|---|---|
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-[(E)-ethoxycarbonyldiazenyl]propan-2-yl acetate |
InChI |
InChI=1S/C8H14N2O4/c1-5-13-7(12)9-10-8(3,4)14-6(2)11/h5H2,1-4H3/b10-9+ |
InChI Key |
JVRRYCCNWITMTO-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/N=N/C(C)(C)OC(=O)C |
Canonical SMILES |
CCOC(=O)N=NC(C)(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


